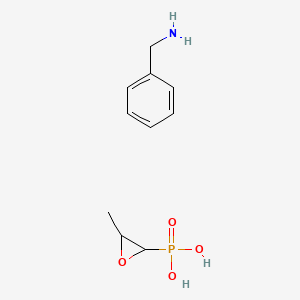
(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine is a compound that combines the structural features of both phosphonic acids and amines. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both the oxirane ring and the phosphonic acid group makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine typically involves the reaction of (3-Methyloxiran-2-yl)phosphonic acid with phenylmethanamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The phosphonic acid group can be reduced to phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Major Products
The major products formed from these reactions include diols from oxidation, phosphine oxides from reduction, and substituted amines from nucleophilic substitution reactions.
Scientific Research Applications
(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The phosphonic acid group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells.
Comparison with Similar Compounds
Similar Compounds
- (3-Methyloxiran-2-yl)phosphonic acid benzylamine
- Phosphonic acid derivatives
Uniqueness
(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine is unique due to the combination of the oxirane ring and the phosphonic acid group, which provides it with distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical reactions and applications in various fields.
Properties
Molecular Formula |
C10H16NO4P |
|---|---|
Molecular Weight |
245.21 g/mol |
IUPAC Name |
(3-methyloxiran-2-yl)phosphonic acid;phenylmethanamine |
InChI |
InChI=1S/C7H9N.C3H7O4P/c8-6-7-4-2-1-3-5-7;1-2-3(7-2)8(4,5)6/h1-5H,6,8H2;2-3H,1H3,(H2,4,5,6) |
InChI Key |
YFOCHWJDRUXOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















